19-Hydroxybufalin

Description

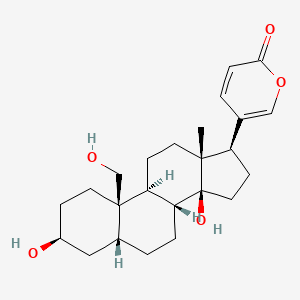

Structure

3D Structure

Properties

IUPAC Name |

5-[(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3/t16-,17+,18-,19+,20-,22-,23-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTYMYOHGWVSQN-KLAFWMLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 19-Hydroxybufalin: Natural Sources and Isolation Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxybufalin, a bufadienolide cardiotonic steroid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification. The document outlines specific experimental protocols, presents quantitative data in a comparative format, and includes diagrams of the isolation workflow and the implicated Wnt/β-catenin signaling pathway to facilitate a deeper understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound is a naturally occurring compound primarily found in the venom and skin secretions of various toad species. The traditional Chinese medicine known as "Chan Su" or "Cinobufacini," derived from these secretions, is a prominent source of this and other bufadienolides.[1]

Key biological sources identified in the literature include:

-

Bufo bufo gargarizans (Asiatic Toad): The skin and parotid venom glands of this species are a well-documented source of this compound.[1] The dried skin, known as "Chanpi," is used to prepare aqueous extracts containing the compound.

-

Bufo melanostictus (Asian Black-spined Toad): The skin of this toad is another significant source from which this compound has been isolated.

-

Rhinella centralis (Panamanian Endemic Toad): The parotoid gland secretions of this species have been shown to contain this compound as a major bufadienolide.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by various chromatographic techniques. While specific protocols can vary, a general workflow has been established.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from toad venom or skin.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the literature for the isolation of bufadienolides, including this compound, from toad venom.

Protocol 1: Extraction and Initial Fractionation

-

Source Material: Dried toad venom (e.g., from Bufo melanostictus).

-

Extraction:

-

The dried venom is pulverized and extracted with 95% ethanol under ultrasound conditions at room temperature.

-

The resulting solution is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in a 10% methanol-water solution.

-

This suspension is then partitioned with dichloromethane (CH2Cl2). The organic layer, containing the less polar bufadienolides, is collected.

-

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The dichloromethane fraction is subjected to silica gel column chromatography.

-

A gradient elution is performed using a mixture of petroleum ether and ethyl acetate. The polarity of the solvent system is gradually increased to separate the compounds based on their affinity for the stationary phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions identified as containing this compound are pooled and further purified using preparative HPLC.

-

A common stationary phase is an octadecyl-silylated (ODS) silica gel column.

-

The mobile phase is typically a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape. The specific gradient or isocratic conditions are optimized to achieve baseline separation of this compound from other co-eluting compounds.

-

Quantitative Data

Quantitative data regarding the yield of this compound during the isolation process is not extensively reported in the literature, as many studies focus on the isolation of a range of bufadienolides. However, analysis of toad venom from different species has provided some insights into the relative abundance of this compound.

| Source Species | Sample Type | This compound Presence |

| Bufo bufo gargarizans | Gland Secretions | Present |

| Bufo melanostictus | Gland Secretions | Present (Characteristic Component) |

| Bufo andrewsi | Gland Secretions | Present |

| Bufo raddei | Gland Secretions | Present |

Table 1: Presence of this compound in the gland secretions of various Bufo species.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. A notable example is its inhibitory effect on the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway and Inhibition by this compound

The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

This compound has been observed to downregulate key proteins in this pathway, including β-catenin itself, as well as its downstream targets c-Myc and Cyclin D1. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the points of inhibition by this compound.

Conclusion

This compound is a promising natural product with well-documented anti-cancer properties. Its primary sources are the venom and skin of various toad species, from which it can be isolated using a combination of solvent extraction and chromatographic techniques. Further research to optimize isolation protocols and quantify yields from different natural sources is warranted to facilitate its development as a potential therapeutic agent. The elucidation of its inhibitory effects on key signaling pathways, such as the Wnt/β-catenin pathway, provides a strong rationale for its continued investigation in oncological drug discovery.

References

19-Hydroxybufalin: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybufalin (19-HB) is a bufadienolide, a type of cardiotonic steroid, isolated from the skin and venom of toads such as Bufo gargarizans. Traditionally used in Chinese medicine, bufadienolides are now gaining significant attention in modern oncology for their potent anti-tumor properties. 19-HB, a key monomer, has demonstrated significant efficacy in inhibiting cancer progression across various cell lines. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanisms of Action in Cancer Cell Lines

This compound combats cancer through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), inhibiting cell proliferation and metastasis, and modulating critical oncogenic signaling pathways.

Inhibition of Cell Proliferation and Viability

19-HB significantly reduces the viability of cancer cells in a dose- and time-dependent manner. This effect has been observed in a range of cancer cell lines, including non-small cell lung cancer (NSCLC), liver cancer, and breast cancer.[1] The primary method for quantifying this effect is the Cell Counting Kit-8 (CCK-8) assay.

Induction of Apoptosis via the Mitochondrial Pathway

A key mechanism of 19-HB is the induction of apoptosis, or programmed cell death.[1][2] Evidence points to the activation of the intrinsic mitochondrial pathway, characterized by several key events:[1]

-

Disruption of Mitochondrial Membrane Potential (MMP): 19-HB treatment leads to a decrease in the mitochondrial membrane potential.[1][2]

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.[1][2]

-

Activation of Caspase Cascade: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of executioner caspases. Specifically, 19-HB treatment results in increased expression of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP).[1][2]

The apoptotic effect is confirmed through methods like Annexin V/PI double staining, TUNEL assays that detect DNA fragmentation, and JC-1 staining for mitochondrial membrane potential.[1]

Suppression of Cancer Cell Metastasis

19-HB effectively inhibits the migration and invasion of cancer cells, which are critical steps in the metastatic process.[1][2] This is achieved by:

-

Downregulation of Matrix Metalloproteinases (MMPs): It reduces the expression of MMP2, MMP7, and MMP9, enzymes that are crucial for degrading the extracellular matrix, a key step in tumor invasion.[1][2]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): 19-HB inhibits EMT, a process where cancer cells gain migratory and invasive properties. It decreases the expression of mesenchymal markers like N-cadherin and Vimentin and transcription factors Snail and Slug, while increasing the epithelial marker ZO-1.[1]

Inhibition of the Wnt/β-catenin Signaling Pathway

One of the most well-documented mechanisms of 19-HB is its ability to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumorigenesis.[1][2] 19-HB treatment leads to a significant decrease in the protein expression of key components and downstream targets of this pathway, including:[1]

-

β-catenin

-

c-Myc

-

CyclinD1

By suppressing this pathway, 19-HB effectively hampers cancer cell proliferation, survival, and metastasis.[1][2]

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time (h) | IC50 (nM) | Assay Used | Reference |

| NCI-H1299 | Non-Small Cell Lung Cancer | 24 | ~120 | CCK-8 | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 48 | ~60 | CCK-8 | [1] |

| NCI-H838 | Non-Small Cell Lung Cancer | 24 | ~120 | CCK-8 | [1] |

| NCI-H838 | Non-Small Cell Lung Cancer | 48 | ~60 | CCK-8 | [1] |

| A549 | Non-Small Cell Lung Cancer | 48 | Not specified | CCK-8 | [1] |

| Huh7 | Liver Cancer | 48 | Not specified | CCK-8 | [1] |

| HepG2 | Liver Cancer | 48 | Not specified | CCK-8 | [1] |

| MDA-MB-231 | Breast Cancer | 48 | Not specified | CCK-8 | [1] |

Note: Specific IC50 values for A549, Huh7, HepG2, and MDA-MB-231 were not detailed in the provided search results but inhibitory effects were confirmed.

Table 2: Effect of this compound on Key Protein Expression in NSCLC Cells (NCI-H1299 & NCI-H838)

| Protein Target | Pathway/Process | Effect of 19-HB | Reference |

| Apoptosis | |||

| Cleaved Caspase-3 | Apoptosis Execution | Upregulated | [1][2] |

| Cleaved PARP | Apoptosis Marker | Upregulated | [1][2] |

| Bax/Bcl-2 Ratio | Mitochondrial Apoptosis | Upregulated | [1][2] |

| Metastasis/EMT | |||

| MMP2, MMP7, MMP9 | Invasion | Downregulated | [1][2] |

| N-cadherin | EMT Marker (Mesenchymal) | Downregulated | [1][2] |

| Vimentin | EMT Marker (Mesenchymal) | Downregulated | [1][2] |

| Snail, Slug | EMT Transcription Factors | Downregulated | [1] |

| ZO-1 | EMT Marker (Epithelial) | Upregulated | [1] |

| Wnt Signaling | |||

| β-catenin | Wnt Pathway | Downregulated | [1][2] |

| c-Myc | Wnt Target Gene | Downregulated | [1][2] |

| CyclinD1 | Wnt Target Gene | Downregulated | [1][2] |

Mandatory Visualizations

Caption: Wnt/β-catenin signaling pathway inhibition by this compound.

Caption: Experimental workflow for CCK-8 cell viability assay.

Caption: Logical relationships of this compound's anti-cancer mechanisms.

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is used to determine the cytotoxic effects of 19-HB on cancer cell lines.[1]

-

Cell Seeding: Seed cell suspensions (e.g., 5,000 cells/well) into 96-well plates in a volume of 100 µL per well.[3] Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.[3]

-

Drug Treatment: Add 19-HB at various concentrations to the wells. Include a control group with no drug treatment.

-

Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).[3]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid generating bubbles.[4][5]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4][5]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5]

-

Calculation: Cell viability is calculated using the formula: Viability (%) = (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank) x 100%

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

-

Cell Preparation: Culture cells (e.g., 1 x 10^6 cells) in a culture flask. After treatment with 19-HB for the desired time, collect both floating and adherent cells.[7][9]

-

Washing: Wash the collected cells twice with cold PBS and centrifuge (e.g., 670 x g for 5 minutes).[7][9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[8][10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.[11]

-

Sample Preparation (Lysis): After treatment with 19-HB, wash cells with cold 1X PBS. Lyse the cells by adding 1X SDS sample buffer (lysis buffer) containing protease inhibitors.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[12]

-

SDS-PAGE: Denature protein samples by boiling at 95-100°C for 5 minutes in loading buffer.[11] Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.[11][12] Separate the proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer system.[13]

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[11]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST.[13] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.[14][15][16]

-

Chamber Preparation: Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel or another extracellular matrix component and allow it to solidify.[16][17]

-

Cell Seeding: Harvest and resuspend cancer cells in a serum-free medium. Seed the cells (e.g., 50,000-100,000 cells) into the upper chamber.[16]

-

Chemoattractant: Add a medium containing a chemoattractant, such as 10-15% fetal bovine serum (FBS), to the lower chamber.[16]

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C to allow for cell invasion through the matrix and membrane.[16]

-

Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[17]

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or another fixative.[14] Stain the cells with a solution such as crystal violet.[14]

-

Quantification: Take photographs of several random fields under a microscope and count the number of stained, invaded cells to quantify the invasive capacity.[16]

Conclusion

This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its mechanism of action is multifaceted, involving the potent induction of apoptosis through the mitochondrial pathway, suppression of cell proliferation, and significant inhibition of metastasis by targeting the EMT process and MMPs.[1] Critically, its ability to downregulate the oncogenic Wnt/β-catenin signaling pathway underscores its potential to disrupt a core driver of tumorigenesis.[1][2] The quantitative data and established protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound.

References

- 1. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptglab.com [ptglab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. scispace.com [scispace.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. cusabio.com [cusabio.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 15. corning.com [corning.com]

- 16. Transwell migration and invasion assays [bio-protocol.org]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Mechanism of 19-Hydroxybufalin on the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. 19-Hydroxybufalin (19-HB), a bufadienolide derived from toad venom, has emerged as a potent anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits the Wnt/β-catenin signaling pathway. Drawing on evidence from studies on 19-HB and the closely related, extensively researched compound bufalin, this document details the downstream effects on β-catenin and its target genes, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for key assays. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mode of action.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is meticulously regulated. In its "off" state, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates the key signaling molecule β-catenin.[1][2] This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[1]

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This inactivation is thought to involve the recruitment of Axin to the plasma membrane and the inhibition of GSK-3β. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1, which drive cell proliferation and survival.[3]

The Core Inhibitory Mechanism of this compound

Current research indicates that this compound exerts its inhibitory effect on the Wnt/β-catenin pathway primarily by promoting the degradation of β-catenin, thereby preventing its nuclear translocation and the subsequent activation of target genes.[4][5] Evidence from studies on the closely related compound bufalin suggests a more detailed mechanism involving the modulation of upstream kinases that regulate the stability of the β-catenin destruction complex.

A proposed mechanism is that bufalin, and likely 19-HB, inhibits Cell Cycle-Related Kinase (CCRK).[6] CCRK is known to phosphorylate and inactivate GSK-3β by promoting its phosphorylation at the Serine 9 residue.[6] By inhibiting CCRK, 19-HB would prevent this inhibitory phosphorylation, leading to a constitutively active GSK-3β. Active GSK-3β can then effectively phosphorylate β-catenin, leading to its ubiquitination and proteasomal degradation, thus suppressing the entire downstream signaling cascade.[6][7]

dot

Caption: Wnt/β-catenin signaling pathway and its inhibition by this compound.

Quantitative Data on the Inhibition of Wnt/β-catenin Signaling

The inhibitory effects of this compound and bufalin have been quantified in several studies, primarily through cell viability assays and Western blot analysis of key pathway proteins.

Table 1: IC50 Values of Bufalin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PLC5 | Hepatocellular Carcinoma | ~3.8 | [4] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 200 | [8] |

Note: Specific IC50 values for this compound in relation to Wnt/β-catenin inhibition are not yet widely published, but are expected to be in a similar nanomolar range based on cell viability assays.

Table 2: Effect of this compound on Wnt/β-catenin Pathway Protein Expression in NSCLC Cells

| Protein | Concentration of 19-HB | Observation | Statistical Significance (p-value) | Reference |

| β-catenin | 0-120 nM | Dose-dependent decrease | < 0.05 | [5] |

| c-Myc | 0-120 nM | Dose-dependent decrease | < 0.05 | [5] |

| Cyclin D1 | 0-120 nM | Dose-dependent decrease | < 0.01 | [5] |

The data was obtained from studies on NCI-H1299 and NCI-H838 non-small cell lung cancer cell lines after 24 hours of treatment.

Detailed Experimental Protocols

To aid researchers in the investigation of this compound and its effects on the Wnt/β-catenin pathway, this section provides detailed methodologies for key experiments.

Western Blot Analysis of Wnt/β-catenin Pathway Proteins

This protocol is for the detection of β-catenin, c-Myc, and Cyclin D1 protein levels in cell lysates.

dot

Caption: Experimental workflow for Western blot analysis.

Materials:

-

RIPA Lysis and Extraction Buffer

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

10% SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (5% non-fat milk in Tris-buffered saline with 0.1% Tween-20, TBST)

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

TCF/LEF Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8xTOPFlash)[10]

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. A positive control (e.g., Wnt3a conditioned media) and a negative control (vehicle) should be included.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) of β-catenin and GSK-3β

This protocol is designed to investigate the interaction between β-catenin and GSK-3β within the destruction complex.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

-

Primary antibody for immunoprecipitation (e.g., anti-β-catenin).[4]

-

Control IgG from the same species as the IP antibody.

-

Protein A/G magnetic beads or agarose beads.

-

Primary antibodies for Western blot detection (anti-GSK-3β and anti-β-catenin).

Procedure:

-

Cell Lysate Preparation: Lyse treated and control cells with non-denaturing lysis buffer.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-catenin antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against GSK-3β and β-catenin.

Conclusion and Future Directions

This compound is a promising anti-cancer compound that effectively inhibits the Wnt/β-catenin signaling pathway. The primary mechanism of action appears to be the promotion of β-catenin degradation, leading to the downregulation of key proliferative and survival genes like c-Myc and Cyclin D1.[5] While the precise molecular target of 19-HB within the Wnt pathway is yet to be definitively identified, evidence from the related compound bufalin strongly suggests that it may act by maintaining the activity of GSK-3β, a key component of the β-catenin destruction complex.[6]

Future research should focus on:

-

Direct Target Identification: Utilizing techniques such as molecular docking and affinity chromatography to identify the direct binding partner(s) of this compound within the Wnt signaling cascade.

-

GSK-3β Activity Assays: Directly measuring the effect of this compound on GSK-3β kinase activity to confirm the proposed mechanism.

-

In Vivo Efficacy: Further evaluating the anti-tumor efficacy and safety of this compound in preclinical and clinical settings for Wnt-dependent cancers.

This technical guide provides a comprehensive overview of the current understanding of how this compound inhibits the Wnt/β-catenin pathway and offers detailed protocols to facilitate further research in this promising area of drug development.

References

- 1. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β-catenin destruction complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bufalin suppresses hepatocarcinogenesis by targeting β-catenin/TCF signaling via cell cycle-related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of 19-Hydroxybufalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybufalin (19-HB) is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of toads. Traditionally used in Chinese medicine, bufadienolides have garnered significant interest in modern oncology for their potent anti-tumor activities. This technical guide provides an in-depth overview of the in vitro anti-proliferative effects of this compound, focusing on its mechanisms of action, experimental validation, and the signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer drug development.

Data Presentation: Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency and efficacy.

Table 1: Inhibition of Cell Viability by this compound

| Cell Line | Cancer Type | Assay | Treatment Duration (h) | Concentration (nM) | % Cell Viability | Citation |

| NCI-H1299 | Non-Small Cell Lung Cancer | CCK-8 | 24, 48, 72 | Dose-dependent | Significant decline | [1] |

| NCI-H838 | Non-Small Cell Lung Cancer | CCK-8 | 24, 48, 72 | Dose-dependent | Significant decline | [1] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Assay | Treatment Duration (h) | Concentration (nM) | Apoptotic Rate (%) | Citation |

| NCI-H1299 | Non-Small Cell Lung Cancer | Flow Cytometry | 24 | 0 | 3.63 ± 0.12 | [1] |

| 30 | 3.07 ± 0.16 | [1] | ||||

| 60 | 6.99 ± 0.37 | [1] | ||||

| 120 | 11.59 ± 0.60 | [1] | ||||

| NCI-H838 | Non-Small Cell Lung Cancer | Flow Cytometry | 24 | 0 | 3.06 ± 0.65 | [1] |

| 30 | 2.66 ± 0.59 | [1] | ||||

| 60 | 6.84 ± 0.99 | [1] | ||||

| 120 | 9.56 ± 1.35 | [1] |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP)

| Cell Line | Cancer Type | Assay | Treatment Duration (h) | Concentration (nM) | % Cells with High MMP (Red Fluorescence) | Citation |

| NCI-H1299 | Non-Small Cell Lung Cancer | JC-1 Staining | 24 | 0 | 99.0 | [1] |

| 30 | 90.7 | [1] | ||||

| 60 | 91.2 | [1] | ||||

| 120 | 82.5 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the in vitro anti-proliferative activity of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells with different concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial health.

-

Cell Treatment: Treat cells with this compound as required.

-

Staining: Incubate the cells with JC-1 staining solution.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

-

Red fluorescence: Indicates high MMP (healthy mitochondria) where JC-1 forms aggregates.

-

Green fluorescence: Indicates low MMP (depolarized mitochondria) where JC-1 exists as monomers. A shift from red to green fluorescence signifies apoptosis.

-

Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Bax, Bcl-2, Caspase-3, PARP).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for assessing the anti-proliferative activity of this compound.

Caption: Signaling pathways modulated by this compound leading to anti-proliferative effects.

Conclusion

This compound demonstrates significant in vitro anti-proliferative activity in cancer cells, primarily through the induction of apoptosis and inhibition of the Wnt/β-catenin signaling pathway.[1] Its ability to decrease cell viability, promote DNA fragmentation, disrupt mitochondrial membrane potential, and modulate key regulatory proteins underscores its potential as a promising candidate for further pre-clinical and clinical investigation in cancer therapy. This technical guide provides a foundational understanding of its in vitro efficacy and mechanisms of action, serving as a valuable resource for the scientific community.

References

The Molecular Crucibles: An In-depth Technical Guide to Apoptosis Pathways Induced by 19-Hydroxybufalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the molecular mechanisms underpinning the pro-apoptotic effects of 19-Hydroxybufalin (19-HB), a promising bufadienolide with demonstrated anti-tumor activities. By elucidating the intricate signaling cascades, this document aims to provide a comprehensive resource for researchers and professionals engaged in oncology drug discovery and development.

Core Apoptotic Mechanisms of this compound

This compound primarily orchestrates apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, significantly influenced by its inhibitory action on the Wnt/β-catenin signaling cascade. Evidence from studies on the closely related compound, bufalin, suggests potential involvement of the PI3K/Akt and MAPK pathways, which warrants further investigation for 19-HB.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a cornerstone of 19-HB-induced cell death. Treatment with 19-HB initiates a cascade of intracellular events culminating in the permeabilization of the mitochondrial outer membrane. This leads to the release of pro-apoptotic factors into the cytoplasm, most notably cytochrome c. The release is tightly regulated by the Bcl-2 family of proteins. 19-HB has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial dysfunction.[1]

Once in the cytosol, cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[1][2]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway in non-small cell lung cancer (NSCLC) cells.[1][3] By downregulating key components of this pathway, such as β-catenin, c-Myc, and CyclinD1, 19-HB suppresses the transcription of genes that promote cell proliferation and survival, thereby sensitizing the cells to apoptosis.[1] The inhibition of the Wnt/β-catenin pathway likely acts upstream of the mitochondrial pathway, creating a cellular environment conducive to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on apoptosis.

Table 1: In Vitro Efficacy of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment Concentration (nM) | Effect | Reference |

| NCI-H1299 | 0, 30, 60, 120 | Dose-dependent increase in DNA fragmentation (TUNEL assay) | [1] |

| NCI-H838 | 0, 30, 60, 120 | Dose-dependent increase in DNA fragmentation (TUNEL assay) | [1] |

| NCI-H1299 | 0, 30, 60, 120 | Dose-dependent upregulation of cleaved caspase-3 and cleaved-PARP | [1] |

| NCI-H838 | 0, 30, 60, 120 | Dose-dependent upregulation of cleaved caspase-3 and cleaved-PARP | [1] |

| NCI-H1299 | 0, 30, 60, 120 | Dose-dependent increase in Bax/Bcl-2 ratio | [1] |

| NCI-H838 | 0, 30, 60, 120 | Dose-dependent increase in Bax/Bcl-2 ratio | [1] |

| NCI-H1299 | 120 | Decrease in mitochondrial membrane potential (from 99.0% to 90.7% red fluorescence) | [1] |

| NCI-H838 | 120 | Decrease in mitochondrial membrane potential (from 99.0% to 82.5% red fluorescence) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Effect | Reference |

| Xenograft mouse model (NSCLC) | 1 mg/kg 19-HB, intraperitoneal injection every other day for 16 days | Significant inhibition of xenograft tumor growth | [1][3] |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed NSCLC cells (e.g., NCI-H1299, NCI-H838) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 30, 60, 120 nM) for 24, 48, and 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The optical density is proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Double Staining)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a 5 mL culture tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

-

Cell Treatment: Treat NSCLC cells with varying concentrations of this compound for 24 hours.

-

Harvesting and Staining: Harvest the cells and resuspend them in a medium containing the JC-1 staining solution.

-

Incubation: Incubate the cells according to the manufacturer's instructions.

-

Analysis: Analyze the stained cells by flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence indicates the change in MMP.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

-

Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This comprehensive guide provides a detailed overview of the apoptotic pathways induced by this compound, supported by quantitative data and experimental protocols. This information is intended to facilitate further research and development of 19-HB as a potential anti-cancer therapeutic.

References

- 1. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 19-Hydroxybufalin and Other Bufadienolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufadienolides, a class of C-24 steroidal compounds primarily found in toad venom, have garnered significant interest in oncology for their potent cytotoxic and multi-targeted anticancer activities.[1] Among these, 19-Hydroxybufalin (19-HB) is an emerging monomer with demonstrated efficacy against various cancer models.[2] This technical guide provides a comparative analysis of the physicochemical properties, biological activities, and underlying mechanisms of this compound against other prominent bufadienolides such as Bufalin, Cinobufagin, and Bufotalin. We present quantitative data in structured tables, detail common experimental methodologies, and visualize key signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to Bufadienolides

Bufadienolides are a group of cardiotonic steroids, structurally characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus.[3] Historically used in traditional Chinese medicine, their primary pharmacological action was identified as the inhibition of the Na+/K+-ATPase (sodium-potassium pump), an enzyme crucial for maintaining cellular ion gradients.[4][5] This inhibition leads to their cardiotonic effects but is also a key mechanism in their anticancer properties.[4][5] Beyond Na+/K+-ATPase inhibition, bufadienolides modulate critical signaling cascades, including PI3K/Akt, MAPK, and Wnt/β-catenin, and can induce apoptosis, autophagy, and cell cycle arrest, making them promising candidates for cancer therapy.[1][2]

Comparative Physicochemical and Cytotoxic Properties

The therapeutic potential and biological activity of bufadienolides are closely linked to their structural properties. Subtle variations in hydroxylation, glycosylation, and other modifications on the steroid core can significantly impact solubility, bioavailability, and target affinity. This compound is a hydroxylated derivative of Bufalin, a distinction that influences its biological profile.

Table 1: Physicochemical Properties of Selected Bufadienolides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Apparent Solubility (37 °C, pH 7.0) |

|---|---|---|---|

| This compound | C₂₄H₃₂O₅ | 400.51 | Data Not Available |

| Bufalin | C₂₄H₃₄O₄ | 386.53[6] | 32.76 μg/mL[7] |

| Cinobufagin | C₂₆H₃₂O₆ | 440.53 | 51.85 μg/mL[7] |

| Resibufogenin | C₂₄H₃₂O₄ | 384.51 | 76.29 μg/mL[7] |

| Bufotalin | C₂₆H₃₆O₆ | 444.56 | Data Not Available |

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ Values) of Bufadienolides in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | NCI-H1299 | Non-Small Cell Lung Cancer | ~50 nM (48h) | [2] |

| This compound | NCI-H838 | Non-Small Cell Lung Cancer | ~60 nM (48h) | [2] |

| Bufalin | U87, U251, LN229 | Glioblastoma | 50 - 120 nM | [6][8] |

| Bufalin | U-87, U-373 | Human Glioma | ~1 µM (24h) | [8] |

| Bufalin | SK-Hep1, HepG2 | Liver Cancer | 100 - 1000 nM | [6] |

| Bufotalin & Bufalin | Eca-109 (and others) | Esophageal Squamous Cell Carcinoma | 0.8 - 3.6 µM | [9] |

| Cinobufagin | HepG2 | Hepatocellular Carcinoma | >10 nM (24h) |[10] |

Mechanisms of Action: Signaling Pathways

While most bufadienolides share the common target of Na+/K+-ATPase, their downstream effects can diverge. This compound has been specifically shown to modulate the Wnt/β-catenin pathway, while other bufadienolides are well-documented to act through PI3K/Akt and death receptor pathways.

General Mechanism of Bufadienolide-Induced Signaling

The binding of a bufadienolide to the α-subunit of the Na+/K+-ATPase inhibits its ion-pumping function.[11] This event also triggers a signaling cascade, often involving the recruitment of Src kinase, which in turn can activate pathways like PI3K/Akt and MAPK, ultimately influencing cell survival, proliferation, and death.[1][11]

This compound: Wnt/β-catenin and Apoptosis Pathway

Recent studies have elucidated a key mechanism for 19-HB in non-small cell lung cancer (NSCLC), involving the suppression of the Wnt/β-catenin signaling pathway.[2][12] This leads to decreased expression of downstream targets like c-Myc and CyclinD1, inhibiting cell proliferation.[2] Concurrently, 19-HB activates the intrinsic (mitochondrial) apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of caspase-3 and cleavage of PARP.[2]

References

- 1. Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 6. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]

- 7. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bufadienolides induce p53-mediated apoptosis in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 19-Hydroxybufalin in Non-Cancerous Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybufalin, a bufadienolide steroid isolated from the venom of toads, has garnered significant attention for its potent anti-cancer properties. However, a thorough understanding of its toxicological profile in non-cancerous cells is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the cytotoxicity of this compound in non-malignant cell lines, detailed experimental protocols for assessing its effects, and an exploration of the potential signaling pathways involved in its toxicity.

Data Presentation: Cytotoxicity of this compound in Non-Cancerous Cells

The in vitro cytotoxicity of this compound has been evaluated in a limited number of non-cancerous cell lines. The available quantitative data, primarily the half-maximal inhibitory concentration (IC50), is summarized in the table below. It is important to note that much of the research has focused on cancer cell lines, and data on non-cancerous cells is less extensive.

| Cell Line | Cell Type | Organism | Assay Type | IC50 (µM) | Citation |

| RWPE-1 | Non-malignant prostate epithelial | Human | MTT Assay | ~0.018 - 0.023* | [1] |

| Vero | Kidney epithelial | African green monkey | MTT Assay | Significantly > 0.023 µM** | [1] |

_The study by Su et al. (2023) stated that this compound (referred to as compound 3) exhibited "similar toxicity in RWPE-1 cells compared to the two prostate cancer cell lines" (PC-3 and DU145), for which the IC50 values were reported as 0.018 µM and 0.023 µM, respectively.[1]

**The same study noted that the tested bufadienolides, including this compound, showed "much lower toxicity" in the Vero cell line compared to the prostate cancer cell lines, indicating an IC50 value significantly higher than those observed in the cancer cells.[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess the toxicology of this compound is crucial for the replication and validation of findings. The following section outlines the key experimental protocols cited in the literature.

Cell Viability and Cytotoxicity Assays

The most common method to evaluate the effect of this compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

This protocol is a standard procedure for assessing cell viability based on mitochondrial activity.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined optimal density.

-

Incubate the cells for 24 hours to allow for attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

-

Signaling Pathways and Experimental Workflows

While the precise toxicological signaling pathways of this compound in non-cancerous cells are not yet well-defined, the primary mechanism of action for bufadienolides involves the inhibition of the Na+/K+-ATPase pump. This inhibition can lead to a cascade of downstream effects. The experimental workflow for assessing cytotoxicity is a standardized process.

Diagrams

References

An In-depth Technical Guide to 19-Hydroxybufalin: Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 19-Hydroxybufalin, a bufadienolide with significant potential in cancer research. The document details its chemical properties, biological activities, and the experimental methodologies used to elucidate its mechanism of action, with a focus on its effects on non-small cell lung cancer (NSCLC).

Core Properties of this compound

This compound is a cardioactive steroid isolated from the venom of toads, such as those from the Bufo genus. It has garnered interest in the scientific community for its potent anti-tumor activities.

| Property | Value |

| CAS Number | 39844-86-5 |

| Molecular Formula | C₂₄H₃₄O₅ |

| Molecular Weight | 402.52 g/mol |

| Synonyms | This compound, Bufa-20,22-dienolide, 3,14,19-trihydroxy-, (3β,5β)- |

Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have demonstrated that this compound exhibits significant anti-tumor effects in NSCLC cells. Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in tumorigenesis.[1][2] This inhibition leads to a cascade of downstream effects, ultimately suppressing cancer cell proliferation, migration, and invasion, while promoting programmed cell death (apoptosis).[1][2]

Key molecular events associated with this compound treatment in NSCLC include:

-

Downregulation of Wnt/β-catenin Pathway Components: A marked decrease in the expression levels of β-catenin, CyclinD1, and c-Myc.[1][2]

-

Induction of Apoptosis: Upregulation of pro-apoptotic proteins such as cleaved caspase-3, cleaved-PARP, and an increased Bax/Bcl-2 ratio.[1][2] This is accompanied by a decrease in the mitochondrial membrane potential.[1][2]

-

Inhibition of Metastasis: Reduced expression of matrix metalloproteinases (MMP2, MMP7, MMP9) and key markers of epithelial-mesenchymal transition (EMT) including N-cadherin, Vimentin, Snail, and Slug.[1][2]

The following diagram illustrates the proposed signaling pathway of this compound in NSCLC cells.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the investigation of this compound's effects on NSCLC cells.

Human NSCLC cell lines (e.g., NCI-H1299 and NCI-H838) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experimental purposes, cells are treated with varying concentrations of this compound (e.g., 0, 30, 60, and 120 nM) for specified durations (e.g., 24, 48, 72 hours).[1]

Cell Counting Kit-8 (CCK-8) Assay:

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with a concentration gradient of this compound for 24, 48, and 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[1]

Colony Formation Assay:

-

Plate cells in 6-well plates at a low density (e.g., 500 cells/well) and treat with this compound.

-

Incubate the plates for approximately 14 days, replacing the medium with fresh medium containing the respective treatment every 3 days.

-

Fix the resulting colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies (containing >50 cells) to assess the long-term proliferative capacity.[1]

Flow Cytometry with Annexin V-FITC/PI Staining:

-

Harvest cells after treatment with this compound.

-

Wash the cells with ice-cold PBS and resuspend them in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Fix cells grown on coverslips with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

-

Visualize the apoptotic cells using fluorescence microscopy.[1]

JC-1 Staining for Mitochondrial Membrane Potential:

-

Treat cells with this compound for 24 hours.

-

Incubate the cells with JC-1 staining solution.

-

Analyze the fluorescence signal by flow cytometry. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential, an early event in apoptosis.[1]

Wound-Healing Assay:

-

Grow cells to confluence in 6-well plates.

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium with or without this compound.

-

Capture images of the wound at different time points (e.g., 0 and 24 hours) to monitor cell migration into the wounded area.[1]

Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Add this compound to both chambers.

-

After incubation (e.g., 24 hours), remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the cells that have invaded through the Matrigel and migrated to the lower surface.

-

Count the number of invaded cells under a microscope.[1]

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., β-catenin, c-Myc, CyclinD1, cleaved caspase-3, etc.) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

The following diagram outlines the general workflow for assessing the anti-tumor effects of this compound.

References

- 1. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 19-Hydroxybufalin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 19-Hydroxybufalin, a bufadienolide compound of interest for its potential therapeutic properties. Understanding the solubility of this compound in common laboratory solvents is critical for accurate experimental design, formulation development, and ensuring the reliability of preclinical research data. This document outlines the known solubility of this compound, provides a detailed experimental protocol for determining its solubility in various solvents, and visualizes a key signaling pathway affected by this compound.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 100 | 248.43 | Sonication may be required to achieve complete dissolution.[1][2] |

Note: Bufadienolides as a class of compounds are generally characterized by poor solubility in aqueous solutions.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method and UV-Vis Spectrophotometry

This section details a standard and reliable method for determining the solubility of this compound in various laboratory solvents. The shake-flask method, coupled with UV-Vis spectrophotometry for quantification, is a widely accepted technique for establishing equilibrium solubility.

Materials and Reagents

-

This compound (solid, high purity)

-

Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled incubator or water bath

-

Microcentrifuge or centrifuge

-

UV-Vis spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C) to facilitate the dissolution process.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

-

To completely separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Quantification by UV-Vis Spectrophotometry:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the solvent of interest. Scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the λmax, where the compound exhibits the highest absorbance.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations by serially diluting a stock solution.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw an aliquot of the clear supernatant from the centrifuged sample.

-

Dilute the supernatant with the solvent as necessary to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the original saturated solution.

-

-

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using 19-Hydroxybufalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxybufalin is a bufadienolide, a class of cardiotonic steroids, that has demonstrated significant potential as an anti-cancer agent. Primarily derived from the skin of toads, this natural compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview of the in vitro use of this compound, including its effects on cancer cells, detailed experimental protocols, and visualization of the signaling pathways involved.

Data Presentation: Anti-proliferative Activity of this compound

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values were determined using the Cell Counting Kit-8 (CCK-8) assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H1299 | Non-Small Cell Lung Cancer | Not explicitly quantified, but showed significant dose-dependent decline in viability[1] |

| NCI-H838 | Non-Small Cell Lung Cancer | Not explicitly quantified, but showed significant dose-dependent decline in viability[1] |

| A549 | Lung Cancer | Similar to NCI-H1299 and NCI-H838[1] |

| Huh7 | Liver Cancer | Similar to NCI-H1299 and NCI-H838[1] |

| HepG2 | Liver Cancer | Similar to NCI-H1299 and NCI-H838[1] |

| MDA-MB-231 | Breast Cancer | Similar to NCI-H1299 and NCI-H838[1] |

| PC-3 | Prostate Cancer | < 20 nM[2] |

| DU145 | Prostate Cancer | < 20 nM[2] |

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation, migration, and invasion. The key signaling pathways affected are the Wnt/β-catenin, PI3K/Akt, and Src pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][3] This inhibition leads to a decrease in the expression of downstream target genes such as c-Myc and CyclinD1, which are crucial for cell proliferation.[1]

PI3K/Akt Signaling Pathway

While direct studies on this compound are limited, the closely related compound bufalin is known to inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation. Inhibition of PI3K/Akt signaling by bufalin leads to decreased cell viability and induction of apoptosis.

Src Signaling Pathway

Bufalin has also been reported to inhibit the Src signaling pathway, which is involved in cell migration, invasion, and epithelial-mesenchymal transition (EMT). By inhibiting Src, bufalin can suppress the metastatic potential of cancer cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

References

- 1. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of 19-Hydroxybufalin Cytotoxicity using the CCK-8 Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction